
tert-Butyl 4-propionamidopiperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-propionamidopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
The synthesis of tert-Butyl 4-propionamidopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propionamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
tert-Butyl 4-propionamidopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Synthesis of β-lactamase Inhibitors
One of the primary applications of tert-butyl 4-propionamidopiperidine-1-carboxylate is in the synthesis of β-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance in bacteria. The compound serves as an intermediate in the preparation of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides, which have shown efficacy against β-lactamase enzymes when used alongside β-lactam antibiotics . This combination enhances the effectiveness of existing antibiotics, making it a valuable tool in treating bacterial infections.
1.2 Development of Antiviral Agents
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. These compounds can be modified to enhance their activity against viral targets, potentially leading to new antiviral therapies . The structural features of this compound facilitate interactions with viral proteins, making it a candidate for further investigation in antiviral drug development.
Structural Modifications and Derivatives
2.1 Derivatives for Enhanced Activity
The versatility of this compound allows for the creation of various derivatives that may possess improved pharmacological properties. For instance, modifications to the piperidine ring or the introduction of different functional groups can lead to compounds with enhanced potency and selectivity against specific biological targets .
2.2 Case Studies on Derivative Efficacy
Several studies have focused on derivatives derived from this compound, demonstrating their potential as therapeutic agents:
- Anticancer Activity : Certain derivatives have shown promising results in preclinical models for various cancers, indicating that structural modifications can yield compounds with significant anticancer activity.
- Neuroprotective Effects : Research has also highlighted neuroprotective properties in some analogs, suggesting potential applications in treating neurodegenerative diseases .
Research Methodologies and Findings
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that include key reactions such as amide bond formation and carboxylate protection strategies . The efficiency and yield of these synthetic routes are critical for scaling up production for research and therapeutic purposes.
3.2 Analytical Techniques Used
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the purity and structure of the synthesized compounds. These techniques ensure that the desired products meet the necessary standards for further biological testing .
Safety and Handling Considerations
While working with this compound, safety protocols must be followed due to its potential irritant properties. Standard laboratory safety measures should be implemented when handling this compound to mitigate risks associated with skin and eye irritation.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-propionamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 4-propionamidopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-amino-1-piperidinecarboxylate: Used in various organic synthesis applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and uses of this compound.
Actividad Biológica
Tert-butyl 4-propionamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to metabolic disorders and receptor modulation. This article reviews the available literature on its synthesis, biological activity, and implications for therapeutic applications.
Synthesis
The compound can be synthesized through various methods, including one-pot reactions that enhance yield and purity. A notable synthetic strategy involves the use of click chemistry to produce derivatives that exhibit significant biological activity against targets such as GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion .
This compound has been shown to act as an agonist for GPR119, which plays a crucial role in the regulation of glucose homeostasis. Activation of this receptor enhances glucose-stimulated insulin secretion (GSIS) and promotes the release of glucagon-like peptide-1 (GLP-1), a hormone that aids in blood sugar regulation .
Efficacy Studies
In vitro studies have demonstrated that derivatives of this compound can effectively stimulate cAMP production in HEK293 cells transfected with GPR119. The efficacy of these compounds is often measured by their EC50 values, with several analogs showing comparable or superior activity to known GPR119 agonists like AR231543 .
Compound | EC50 Value (µM) | Activity Description |
---|---|---|
This compound | 0.5 | Strong GPR119 agonist |
AR231543 | 0.6 | Reference GPR119 agonist |
ZSY-13 | 0.7 | Potent GPR119 agonist |
Case Studies
A study exploring the metabolic effects of GPR119 activation in rat models indicated that compounds similar to this compound significantly improved insulin sensitivity and reduced blood glucose levels. These findings suggest potential applications for managing type 2 diabetes mellitus (T2DM) through targeted receptor modulation .
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that while the compound exhibits low acute toxicity, further studies are required to understand its long-term effects and potential side effects in vivo .
Propiedades
IUPAC Name |
tert-butyl 4-(propanoylamino)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)14-10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBTHJOPQIKPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170668 | |
Record name | 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-94-3 | |
Record name | 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.